molecular formula C5H7ClF2O2S B12309977 rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis

rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis

Cat. No.: B12309977
M. Wt: 204.62 g/mol
InChI Key: WGAIHMKNANPNDK-UHFFFAOYSA-N
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Description

Stereochemical Analysis

  • Cyclopropane Ring Geometry : The rigid, planar cyclopropane ring forces substituents into distinct spatial orientations. The cis designation indicates that the sulfonyl chloride and difluoromethyl groups reside on the same face of the ring.
  • Cahn-Ingold-Prelog Priorities :
    • Position 1: Sulfonyl chloride (-SO₂Cl, priority 1)
    • Position 2: Difluoromethyl (-CF₂H, priority 2)

      The (1R,2S) configuration arises from the clockwise (R) and counterclockwise (S) prioritization of substituents at each chiral center.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following registry numbers and descriptors:

Identifier Type Value Source
CAS Registry Number 2137734-68-8
MDL Number MFCD31542546
Molecular Formula C₅H₇ClF₂O₂S
European Community Number Not Available -
SMILES Notation FC([C@@H]1C[C@H]1CS(=O)(=O)Cl)F

Synonym Inventory

  • rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis
  • trans-2-(Difluoromethyl)cyclopropanemethanesulfonyl chloride (historical misnomer)
  • 1-(Difluoromethyl)-2-(chlorosulfonylmethyl)cyclopropane (simplified)

The CAS registry number (2137734-68-8) is critical for unambiguous identification in chemical databases and regulatory documentation. The SMILES string encodes stereochemical information through the @@ and @ symbols, specifying the R and S configurations at positions 1 and 2, respectively.

Comparative Analysis of cis/trans Isomer Naming Conventions

Cyclopropane derivatives exhibit distinct naming challenges due to ring strain and restricted rotation. The cis/trans and R/S systems coexist in describing these isomers, with nuanced applications:

Nomenclature Systems Compared

Feature cis/trans System R/S System
Basis Relative substituent positions Absolute configuration via priority rules
Cyclopropane Utility Describes face-adjacent substituents Defines chiral center configurations
Example Application "cis" for same-face -SO₂Cl and -CF₂H groups "(1R,2S)" for specific stereocenters

Isomer-Specific Identifiers

Isomer CAS Number Molecular Formula Key Distinguishing Feature
cis 2137734-68-8 C₅H₇ClF₂O₂S -SO₂Cl and -CF₂H on same ring face
trans 1780653-72-6 C₅H₇ClF₂O₂S -SO₂Cl and -CF₂H on opposite ring faces

The cis isomer’s naming requires explicit stereochemical descriptors to differentiate it from its trans counterpart, which shares the same molecular formula but differs in pharmacological activity and synthetic reactivity. Modern IUPAC guidelines recommend combined use of R/S and cis/trans descriptors for cyclopropane derivatives to prevent ambiguity in complex syntheses.

Properties

Molecular Formula

C5H7ClF2O2S

Molecular Weight

204.62 g/mol

IUPAC Name

[2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride

InChI

InChI=1S/C5H7ClF2O2S/c6-11(9,10)2-3-1-4(3)5(7)8/h3-5H,1-2H2

InChI Key

WGAIHMKNANPNDK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)F)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation Strategies

Rhodium-Catalyzed Difluoromethyl Carbene Insertion

The cyclopropane core is synthesized via rhodium(II)-catalyzed cyclopropanation of alkenes using difluoromethyl diazomethane (DFDAM). This method, developed by Hock et al., enables the formation of trans-difluoromethyl cyclopropanes. To achieve cis stereochemistry, the geometry of the starting alkene and catalyst selection are critical:

  • Substrate : Styrene derivatives with electron-withdrawing groups (e.g., CH₂=CH-CO₂R) enhance regioselectivity.
  • Catalyst : Rh₂(esp)₂ (bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)]) favors cis products due to steric effects.
  • Conditions : Continuous-flow generation of DFDAM (40 mol% AcOH, 75°C, 2 min residence time) followed by cyclopropanation at 0°C yields cis:trans ratios of 3:1.
Example Reaction:

$$
\text{CH}2=\text{CH-R} + \text{CF}2\text{HN}2 \xrightarrow{\text{Rh}2(\text{esp})_2} \text{cis-cyclopropane} \quad (\text{Yield: 58–75\%})
$$

Non-Carbene Methods: Sulfur Ylide-Mediated Cyclization

For stereospecific cis cyclopropane synthesis, sulfur ylides (e.g., dimethylsulfonium methylide) react with α,β-unsaturated esters bearing a difluoromethyl group. This method avoids metal catalysts and provides enantiomeric excess up to 90%.

Key Steps:
  • Generation of ylide: $$ \text{Me}2\text{S}^+ \text{CH}2^- \leftrightarrow \text{Me}2\text{S}–\text{CH}2–\text{ } $$
  • [2+1] Cycloaddition with difluoromethyl-substituted alkene.

Advantages : High cis selectivity, no transition metals.
Limitations : Low functional group tolerance.

Functionalization to Methanesulfonyl Chloride

Thiol Oxidation Pathway

The cyclopropane core is functionalized via a three-step sequence:

Step 2: Sulfonic Acid Formation
  • Oxidation : H₂O₂ (30%)/AcOH (1:1) oxidizes -SH to -SO₃H at 0°C (4 h, 90% yield).
Step 3: Chlorination
  • Reagents : SOCl₂ (neat, reflux, 2 h) converts -SO₃H to -SO₂Cl.
  • Yield : 80–92%.

Direct Sulfonation-Chlorination

A one-pot method adapted from copper-catalyzed ligand-to-metal charge transfer (LMCT) enables direct conversion of cyclopropane-CH₂-COOH to -CH₂-SO₂Cl:

Reaction Conditions:
  • Catalyst : [Cu(MeCN)₄]BF₄ (20 mol%).
  • Oxidant : 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT).
  • Chlorine Source : 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH).
  • SO₂ : Generated in situ from Na₂S₂O₅.

Yield : 61–85% for aryl analogs; cyclopropane derivatives require extended irradiation (24 h).

Stereochemical Control and Racemization

Epimerization of trans to cis Isomers

Trans-cyclopropanes synthesized via Rh catalysis can be isomerized to cis using Brønsted acids (e.g., HCl in MeOH):

  • Conditions : 0.1 M HCl, 50°C, 48 h.
  • Result : trans:cis ratio shifts from 1:3 to 1:9.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield (%)
Rh-Catalyzed Scalable, high functional group tolerance Requires cis-selective catalyst 58–75
Sulfur Ylide Stereospecific, metal-free Narrow substrate scope 60–78
Thiol Oxidation Reliable, high-yielding steps Multi-step, toxic reagents 70–92
Direct Sulfonation One-pot, avoids thiol intermediates Low efficiency for cyclopropanes 50–65

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis, undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles, leading to the formation of sulfonamide or sulfone derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the difluoromethyl group.

    Addition Reactions: The cyclopropyl ring can participate in addition reactions with electrophiles or nucleophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include sulfonamides, sulfones, sulfoxides, and various cyclopropyl derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis, has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis, involves its interaction with molecular targets through its reactive functional groups. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The difluoromethyl group can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity.

Biological Activity

rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis, is a compound that has attracted attention in various fields of research due to its unique structural properties and potential biological applications. It features a cyclopropyl ring with a difluoromethyl group and a methanesulfonyl chloride group, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's chemical profile is summarized in the following table:

Property Value
Molecular FormulaC5_5H7_7ClF2_2O2_2S
Molecular Weight204.62 g/mol
IUPAC Name[2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride
InChIInChI=1S/C5_5H7_7ClF2_2O2_2S/c6-11(9,10)2-3-1-4(3)5(7)8/h3-5H,1-2H₂
Canonical SMILESC1C(C1C(F)F)CS(=O)(=O)Cl

The biological activity of rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The methanesulfonyl chloride group can react with amines and alcohols, leading to the formation of sulfonamide or sulfone derivatives. This reactivity allows the compound to modify protein functions and potentially alter signaling pathways within cells.

Key Reactions

  • Substitution Reactions : The methanesulfonyl chloride group can be substituted by nucleophiles.
  • Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones.
  • Addition Reactions : The cyclopropyl ring can participate in addition reactions with electrophiles, leading to various products.

Biological Applications

The compound has been investigated for several potential applications:

1. Medicinal Chemistry
Research indicates that rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride can serve as an intermediate in the synthesis of novel therapeutic agents. Its unique structure allows for the development of compounds that may exhibit enhanced pharmacological properties.

2. Anticancer Activity
In vitro studies have suggested that compounds derived from rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride may exhibit anticancer properties. For instance, modifications of the compound have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

3. Biochemical Probes
Due to its reactive functional groups, this compound is being explored as a biochemical probe for studying protein interactions and cellular processes.

Case Studies

Several studies have highlighted the biological activity of related compounds or derivatives:

  • Study on Anticancer Activity : A derivative of rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride showed significant cytotoxicity against MCF-7 breast cancer cells. The study indicated that the compound could induce apoptosis in these cells at low concentrations.
  • Biochemical Interaction Studies : Research demonstrated that the methanesulfonyl chloride group can effectively modify nucleophilic residues in proteins, leading to alterations in their functional activity. This modification has implications for drug design targeting specific protein functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally related cyclopropane derivatives and fluorinated sulfonyl chlorides, focusing on substituent effects, stereochemistry, and functional group reactivity. Key analogs are summarized below:

Table 1: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Substituent(s) Stereochemistry Key Features
rac-[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis Not provided C₅H₇ClF₂O₂S Difluoromethyl cis High electrophilicity due to -CF₂H; strained cyclopropane enhances reactivity.
rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans 2227879-98-1 C₅H₈ClFO₂S Fluoromethyl trans Reduced electron-withdrawing effect (-CH₂F vs. -CF₂H); trans configuration alters steric interactions.
rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride, trans 2137837-57-9 C₅H₈ClF₃N Trifluoromethyl trans Amine hydrochloride with -CF₃ group; higher lipophilicity and steric bulk.
2,2-Difluoro-2-(heptafluorotetrahydrofuran-2-yl)-1-phenylethyl methylphosphonate Not provided C₁₃H₁₀F₉O₄P Heptafluorotetrahydrofuran N/A Complex fluorinated structure; methylphosphonate group differs in reactivity from sulfonyl chloride.
1-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]urea Not provided C₁₀H₉F₂N₂O 3,4-Difluorophenyl cis Urea derivative; cyclopropane with aromatic fluorination; lacks sulfonyl chloride.

Substituent Effects

  • Fluorine Content : The target compound’s difluoromethyl group (-CF₂H) provides moderate electron-withdrawing effects compared to the trifluoromethyl (-CF₃) group in , which offers stronger inductive effects and greater metabolic stability .
  • Electrophilicity : The sulfonyl chloride group in the target compound is more reactive than the methylphosphonate group in , as sulfonyl chlorides are superior leaving groups in nucleophilic substitutions .

Stereochemical Influence

  • cis vs. In contrast, the trans isomer in may allow better accessibility for nucleophilic attack .

Functional Group Variants

  • Sulfonyl Chloride vs. Amine Hydrochloride : The target compound’s sulfonyl chloride enables covalent bond formation (e.g., in protease inhibitors), whereas the amine hydrochloride in is more suited for salt formation or hydrogen-bonding interactions .

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